4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-(thiophen-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-7-(THIOPHEN-2-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Quinoline Core: This can be achieved through methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Functional Group Introduction: The hydroxyl, methoxy, and nitro groups can be introduced through electrophilic aromatic substitution reactions, nitration, and methylation.
Thiophene Attachment: This can be done via cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using hydrogenation or metal-acid reduction.
Substitution: The methoxy group can undergo nucleophilic aromatic substitution under strong basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: H2/Pd-C, Sn/HCl, Fe/HCl
Substitution: NaOH, KOH, NaNH2
Major Products
Oxidation: Formation of quinoline-2,5-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Could be used in studies involving enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential for development as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
Pharmacological Action: The compound could interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Catalytic Action: As a ligand, it could facilitate the formation of active catalytic species in metal-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid.
Uniqueness
Functional Group Diversity: The combination of hydroxyl, methoxy, nitro, and thiophene groups in a single molecule is unique and could lead to distinct chemical and biological properties.
The diverse functional groups make it a versatile compound for various applications in different fields.
Properties
Molecular Formula |
C20H18N2O6S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C20H18N2O6S/c1-28-16-8-10(6-14(20(16)25)22(26)27)12-9-18(24)21-13-5-11(7-15(23)19(12)13)17-3-2-4-29-17/h2-4,6,8,11-12,25H,5,7,9H2,1H3,(H,21,24) |
InChI Key |
NXYZVWAPGPEXGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Origin of Product |
United States |
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